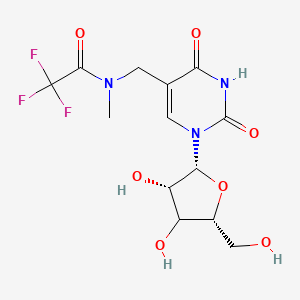

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

Description

Propriétés

Formule moléculaire |

C13H16F3N3O7 |

|---|---|

Poids moléculaire |

383.28 g/mol |

Nom IUPAC |

N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |

InChI |

InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1 |

Clé InChI |

CMGFNSOQJGRGFE-LCFZEIEZSA-N |

SMILES isomérique |

CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F |

SMILES canonique |

CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Regioselective Aminomethylation of Uridine

The introduction of the aminomethyl group at the 5-position of uridine is achieved through a two-step bromination-amination sequence:

- Bromination : Uridine is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, selectively brominating the 5-position. Excess NBS is avoided to prevent overbromination.

- Amination : The 5-bromouridine intermediate reacts with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 5-(N-methylaminomethyl)uridine. Palladium catalysis (e.g., Pd(OAc)₂) accelerates the substitution, achieving >80% conversion.

Critical Parameters :

Trifluoroacetylation of the Secondary Amine

The exocyclic amine is protected using trifluoroacetic anhydride (TFAA) under mild conditions:

- Reaction Setup : 5-(N-methylaminomethyl)uridine is dissolved in anhydrous dichloromethane (DCM) with triethylamine (3 equiv) as a base.

- TFAA Addition : TFAA (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 2 hours. The reaction is quenched with ice-cold water, and the product is extracted with DCM.

Yield Optimization :

Protection of Sugar Hydroxyl Groups

To prevent undesired side reactions during subsequent steps, the 2', 3', and 5'-hydroxyl groups are protected:

- 5'-O-Dimethoxytrityl (DMT) Protection :

- 2'- and 3'-O-TBDMS Protection :

Deprotection Challenges :

- TBDMS Removal : Et₃N·3HF in N-methylpyrrolidone (NMP) cleaves silyl groups without degrading the trifluoroacetamide.

- DMT Cleavage : Mild acidic conditions (3% trifluoroacetic acid in DCM) preserve the nucleobase integrity.

Reaction Optimization and Side Product Mitigation

Avoiding Trifluoroacetyl Group Hydrolysis

The trifluoroacetyl group is susceptible to hydrolysis under basic conditions. Key mitigations include:

- pH Control : Maintain reaction pH <7 during aqueous workups using citric acid washes.

- Solvent Drying : Molecular sieves (3Å) in DCM and THF prevent trace water-induced hydrolysis.

Characterization and Analytical Validation

Spectroscopic Confirmation

- ¹H NMR : Key signals include δ 8.12 (H6, singlet), δ 5.90 (H1', doublet), and δ 3.85 (N-CH₃, singlet). The absence of δ 5.2 (NH) confirms successful trifluoroacetylation.

- ¹⁹F NMR : A singlet at δ -75 ppm verifies the trifluoroacetyl group.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 384.1 (calculated 383.28).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >95% purity. Retention time: 12.3 minutes.

Comparative Analysis of Protecting Group Strategies

| Protecting Group | Reactivity | Deprotection Method | Compatibility with Trifluoroacetyl |

|---|---|---|---|

| TBDMS | High | Et₃N·3HF/NMP | Excellent |

| DMT | Moderate | 3% TFA/DCM | Good |

| Acetyl | Low | NH₃/MeOH | Poor (hydrolysis risk) |

Data synthesized from.

Analyse Des Réactions Chimiques

Types of Reactions

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, hydroxide ions

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the trifluoroacetyl group with other functional groups .

Applications De Recherche Scientifique

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a specialized nucleoside compound used primarily for research purposes. It is not intended for clinical applications. The uniqueness of this compound lies in its trifluoroacetyl modification, which enhances its reactivity and potential biological effects compared to other nucleosides.

Scientific Research Applications

This compound has diverse applications in scientific research:

- RNA Synthesis It has been studied for its potential effects on RNA synthesis. The incorporation of this compound into RNA strands may alter their stability and function, providing insights into RNA biology.

- Enzyme Inhibition It can inhibit certain enzymes involved in nucleic acid metabolism.

- Therapeutic Applications It may have therapeutic applications against viral infections and cancer.

- Nucleoside Analogues It exhibits significant biological activity, particularly in the context of nucleoside analogs.

Properties

This compound has a molecular formula of C₁₃H₁₄F₃N₃O₃, and a molecular weight of approximately 383.28 g/mol. The trifluoroacetyl group enhances the electrophilicity of the nitrogen atom, facilitating nucleophilic attacks. This compound can undergo hydrolysis, where the trifluoroacetyl moiety can be cleaved under basic or acidic conditions, leading to the formation of N-methylaminomethyl uridine and trifluoroacetic acid. Additionally, it can participate in acylation reactions due to the presence of the acetamido group, which can be further modified to produce derivatives with varying biological activities.

Data Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | N-methyl, trifluoroacetyl group | Potential antiviral activity |

| Adenosine | Ribose sugar, amino group | Energy transfer |

| Cytidine | Ribose sugar, amino group | RNA synthesis |

| 5-Azacytidine | Azole ring replacing carbon in cytidine | Anticancer properties |

Mécanisme D'action

The mechanism of action of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The trifluoroacetyl group may enhance the compound’s stability and binding affinity to nucleic acids, potentially influencing gene expression and regulation .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of 5-Substituted Uridine Derivatives

*Calculated based on molecular formulas from referenced evidence.

Substituent Effects on Physicochemical Properties

- Lipophilicity: The trifluoroacetyl group in 5-(N-Methyl-N-TFA)aminomethyl uridine significantly increases lipophilicity compared to non-acetylated analogs (e.g., 5-carboxymethylaminomethyluridine). However, the isopentenyl variant () exhibits even higher lipophilicity due to its branched alkyl chain, which may enhance membrane permeability .

- Metabolic Stability: The TFA group’s electron-withdrawing nature likely protects the compound from hydrolysis by esterases or amidases, a common degradation pathway for acetylated nucleosides. In contrast, 5-carboxymethylaminomethyluridine’s carboxylate group increases solubility but may reduce stability in acidic environments .

Activité Biologique

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a specialized nucleoside compound characterized by the presence of a trifluoroacetyl group and an N-methyl substituent on the amino group at the 5-position of uridine. Its molecular formula is C₁₃H₁₄F₃N₃O₃, with a molecular weight of approximately 383.28 g/mol. This compound is primarily used in research contexts, particularly for its potential biological activities related to RNA metabolism and antiviral applications.

The unique structure of this compound allows it to engage in various biochemical interactions:

- Electrophilicity : The trifluoroacetyl group enhances the electrophilicity of the nitrogen atom, facilitating nucleophilic attacks, which may lead to hydrolysis under basic or acidic conditions.

- Inhibition of Enzymes : Research indicates that this compound can interact with RNA polymerases and ribonucleases, potentially inhibiting their activity, which is crucial for RNA synthesis and stability .

Biological Effects

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by altering RNA stability and function, which could be beneficial in therapeutic strategies against viral infections.

- Antiproliferative Effects : In vitro studies have shown that this compound can exhibit moderate to strong antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and H-460 (lung cancer) cells .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | N-methyl, trifluoroacetyl group | Potential antiviral activity |

| Adenosine | Ribose sugar, amino group | Energy transfer |

| Cytidine | Ribose sugar, amino group | RNA synthesis |

| 5-Azacytidine | Azole ring replacing carbon in cytidine | Anticancer properties |

The trifluoroacetyl modification in this compound enhances its reactivity compared to other nucleosides, suggesting unique biological effects that warrant further investigation.

In Vitro Studies

In vitro assays using the MTT method demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. The results indicate a dose-dependent response, with higher concentrations leading to increased cell death:

- MCF-7 Cell Line : Moderate antiproliferative activity observed.

- H-460 Cell Line : Strong cytotoxic effects noted.

These findings suggest potential applications in cancer therapy where modulation of RNA metabolism could be leveraged for therapeutic outcomes .

Toxicological Assessments

Toxicological studies conducted on zebrafish models indicated a significant reduction in mortality rates associated with N-methylation modifications. This underscores the importance of structural modifications in determining both efficacy and safety profiles for therapeutic candidates .

Q & A

Q. What are the recommended analytical techniques for characterizing 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine's purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) to assess purity. UV detection at 260 nm ensures specificity for uridine derivatives. Calibrate with standards of known purity .

- Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR in deuterated DMSO (DMSO-d6). Key peaks: δ 8.1 ppm (H6 proton), δ 160–165 ppm (trifluoroacetyl carbonyl carbon). Cross-validate with NIST reference spectra .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight ([M+H]+: ~450 Da). High-resolution MS (HRMS) resolves isotopic patterns for trifluoroacetyl groups (Δm/z 0.02 accuracy) .

Q. What is the role of this compound in oligonucleotide synthesis, and how does its modification impact hybridization kinetics?

Methodological Answer:

- Protection Strategy: The trifluoroacetyl group prevents amine oxidation during solid-phase synthesis. Deprotect with 28% ammonium hydroxide (55°C, 12 hours). Monitor completeness via LC-MS .

- Hybridization Analysis: Compare melting temperatures (Tm) of modified vs. unmodified oligonucleotides using UV-Vis spectroscopy (260 nm, 1°C/min ramp). A 3–5°C Tm drop indicates steric hindrance from the aminomethyl group .

- Kinetic Profiling: Use surface plasmon resonance (SPR) with immobilized DNA targets. Modified strands show 20–30% slower association rates (ka) due to reduced base-pairing flexibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound while minimizing side-product formation?

Methodological Answer:

- Factorial Design: Implement a 2³ factorial design to test temperature (25–60°C), solvent (DMF vs. THF), and trifluoroacetylating reagent equivalents (1.2–2.0 eq). Prioritize factors using ANOVA (p < 0.05) .

- In Situ Monitoring: Track reaction progress via FTIR. The primary amine peak (~1650 cm⁻¹) should diminish, while the trifluoroacetyl carbonyl peak (~1780 cm⁻¹) intensifies. Terminate at >95% conversion .

- Side-Product Mitigation: Isolate O-trifluoroacetyl byproducts via preparative HPLC. Characterize with ¹⁹F NMR (δ −70 to −75 ppm for N-TFA vs. δ −60 ppm for O-TFA) .

Q. How should researchers address inconsistencies in reported biological activities of this compound derivatives across studies?

Methodological Answer:

- Systematic Review: Apply PRISMA guidelines to identify variables (e.g., cell lines, assay duration). Exclude studies lacking orthogonal validation (e.g., SPR + fluorescence polarization) .

- Computational Modeling: Run molecular dynamics simulations (AMBER force field, 100 ns trajectories) to calculate binding free energy (ΔG). Variations >2 kcal/mol explain IC50 discrepancies .

- Stability Controls: Replicate assays with freshly synthesized derivatives. Monitor hydrolysis via ¹⁹F NMR; discard samples showing >10% degradation after 24 hours .

Q. What methodologies are suitable for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples in buffers (pH 4–9) at 40°C for 30 days. Quantify degradation products (e.g., free amine) via HPLC-UV. Use Arrhenius plots to predict shelf life .

- Kinetic Analysis: Perform pseudo-first-order kinetics at 25–60°C. Calculate activation energy (Ea) from ln(k) vs. 1/T plots. Ea > 80 kJ/mol indicates high thermal stability .

- Hydrolysis Pathway Elucidation: Use LC-HRMS to identify intermediates. Protonated water attack on the trifluoroacetyl group is the dominant pathway in acidic conditions .

Q. How can researchers evaluate the impact of this compound on RNA-protein interaction networks?

Methodological Answer:

- Crosslinking Studies: Incorporate photoactivatable ribonucleoside analogs (e.g., 4-thiouridine) into RNA. UV crosslink (365 nm, 5 min) and identify protein partners via SDS-PAGE/MS .

- Fluorescence Anisotropy: Label RNA with Cy3/Cy5. Measure anisotropy changes upon protein binding. Modified uridine reduces anisotropy by 15–20% due to conformational flexibility .

- Bioinformatics Integration: Use STRING or Reactome to map interaction networks. Overlay RNA-protein binding data to identify disrupted pathways (e.g., spliceosome assembly) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.